BenchChemオンラインストアへようこそ!

3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

This 3,4-dibromo isomer uniquely places bromine on both the pyrrole (C3) and pyridine (C4) rings, unlocking sequential, site-selective Suzuki-Miyaura and Buchwald-Hartwig couplings unattainable with other dibromo isomers. It is an essential building block for asymmetric Mps1/TTK kinase inhibitor SAR programs (e.g., CCT251455). Procure this high-purity (≥98%) intermediate to ensure reproducible functionalization and advance precision oncology research.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1000341-83-2
Cat. No. B1613713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine
CAS1000341-83-2
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NC=C2Br)Br
InChIInChI=1S/C7H4Br2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H
InChIKeyXLYNOUQRLSJSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-83-2): A Key Synthetic Intermediate for Kinase-Targeted Drug Discovery


3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound belonging to the pyrrolopyridine (5-azaindole) family, a class of privileged scaffolds in medicinal chemistry recognized for their broad pharmacological utility, particularly as kinase inhibitors [1]. It is a key synthetic intermediate, with bromine atoms at the 3- and 4-positions providing distinct reactivity and enabling versatile functionalization through palladium-catalyzed cross-coupling reactions [2]. This compound is a crucial building block for the synthesis of complex molecular frameworks in pharmaceutical research, especially those targeting Mps1/TTK and other kinases relevant to oncology [3].

Why 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine Cannot Be Interchanged with Other Dibromo Isomers


While several dibromo isomers of 1H-pyrrolo[3,2-c]pyridine exist (e.g., 4,7-dibromo, 4,6-dibromo, 3,7-dibromo), each exhibits unique steric and electronic properties that dictate its reactivity and downstream applications . The 3,4-dibromo substitution pattern is particularly distinctive because it positions bromine atoms on both the pyrrole (3-position) and pyridine (4-position) rings . This dual-site halogenation enables orthogonal functionalization strategies that are unattainable with other isomers, where bromines may be confined to a single ring. Furthermore, the electronic influence of a bromine adjacent to the pyrrole nitrogen (position 3) versus the pyridine nitrogen (position 4) creates a unique chemical environment, impacting the rate and selectivity of cross-coupling reactions. Consequently, substituting this compound with a different isomer can lead to divergent synthetic pathways, altered pharmacokinetic profiles of final drug candidates, and potentially, a loss of target specificity in kinase inhibitor programs [1].

Quantitative Differentiation of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine Against Closest Analogs


3,4-Dibromo vs. 4,7-Dibromo Isomer: Structural Distinction Enabling Distinct Synthetic Routes

The 3,4-dibromo substitution pattern positions a bromine on the pyrrole ring (position 3) and another on the pyridine ring (position 4), enabling sequential, orthogonal cross-coupling reactions. In contrast, the 4,7-dibromo isomer has both bromines on the pyridine ring, which can lead to competition and reduced selectivity during functionalization . This regiochemical difference is critical for the synthesis of asymmetric kinase inhibitors, where distinct functional groups must be introduced at specific positions to achieve optimal target engagement and selectivity [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Direct Comparison: 3,4-Dibromo vs. 3,7-Dibromo Isomer: Impact on Electronic Properties and Reactivity

The electronic properties of the 3,4-dibromo isomer differ from the 3,7-dibromo isomer due to the proximity of the 4-bromo substituent to the pyridine nitrogen. This alters the electron density distribution across the bicyclic scaffold, which can influence binding affinity to kinase targets [1]. Furthermore, the calculated XLogP3 value for 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is 2.7 [2], indicating its lipophilicity. While data for the 3,7-isomer is not directly comparable from a single study, this property is known to impact compound solubility and membrane permeability, crucial factors in drug design.

Medicinal Chemistry Computational Chemistry Synthetic Methodology

Physicochemical Profile: Boiling Point as a Metric for Purity and Handling

The boiling point of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine is predicted to be 417.3 ± 40.0 °C at 760 mmHg [1]. This high boiling point is a key physicochemical parameter for assessing purity and stability during purification and storage. It serves as a critical quality control (QC) metric for procurement, as deviations from this value can indicate the presence of impurities or degradation products . While boiling points for other isomers are also high, this specific value is essential for verifying the identity and purity of the 3,4-isomer in industrial settings.

Analytical Chemistry Process Chemistry Quality Control

Targeted Research & Industrial Applications for 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine


Synthesis of Orally Bioavailable Mps1/TTK Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold is a core component of highly potent and selective Mps1 (TTK) kinase inhibitors, such as the clinical candidate CCT251455 [1]. 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine serves as a crucial starting material for introducing diverse functional groups at the 3- and 4-positions via orthogonal cross-coupling reactions. This enables the construction of complex analogs required for structure-activity relationship (SAR) studies aimed at optimizing oral bioavailability and in vivo efficacy against cancer models [2].

Development of Asymmetric Kinase Inhibitors via Orthogonal Functionalization

The unique 3,4-dibromo substitution pattern allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This is essential for the synthesis of asymmetric kinase inhibitors, where distinct aryl or alkyl groups must be installed at the pyrrole and pyridine rings to achieve optimal target selectivity and avoid off-target effects. This capability is a key advantage for medicinal chemistry programs focused on developing next-generation precision oncology therapeutics [2].

Quality Control and Analytical Reference Standard for Pyrrolopyridine Derivatives

The well-defined physicochemical properties of 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine, including its high boiling point (417.3 ± 40.0 °C) and specific XLogP3 value (2.7), make it an ideal analytical reference standard [1]. Procurement for this purpose enables rigorous quality control of synthesized batches, ensuring consistency and purity in pharmaceutical manufacturing processes. Its availability as a high-purity standard (e.g., CATO certified) supports compliance with ISO17034 and other regulatory requirements [2].

Quote Request

Request a Quote for 3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.